molecular formula C6H14O4S B1456580 3-Buten-1-ol, 3-methyl-, methanesulfonate CAS No. 80352-66-5

3-Buten-1-ol, 3-methyl-, methanesulfonate

Cat. No. B1456580
CAS RN: 80352-66-5
M. Wt: 182.24 g/mol
InChI Key: WLNVESKREVNYOC-UHFFFAOYSA-N
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Description

3-Buten-1-ol, 3-methyl-, also known as Isobutenylcarbinol, Isopropenylethyl alcohol, 2-Methyl-1-buten-4-ol, 3-Isopentenyl alcohol, 3-Methyl-3-buten-1-ol, Methallyl carbinol, 3-methyl-3-butenol, 3-methylbut-3-en-1-ol, Methyl-3-but-3-en-1-ol, 3-Methyl-3-butene-1-ol, and 3-Buten-3-methyl-1-ol . It is a hemiterpene alcohol .


Synthesis Analysis

The synthesis of 3-Buten-1-ol involves the reaction between isobutene (2-methylpropene) and formaldehyde . Another method involves the dehydration of 1,4-butanediol using a cerium catalyst .


Molecular Structure Analysis

The molecular formula of 3-Buten-1-ol, 3-methyl-, is C5H10O . The molecular weight is 86.1323 .


Chemical Reactions Analysis

3-Methyl-3-buten-1-ol was used to study the rate coefficient for the gas-phase reaction of OH radical with 3-methyl-3-buten-1-ol .


Physical And Chemical Properties Analysis

3-Buten-1-ol, 3-methyl-, has a density of 0.853 g/mL at 25 °C (lit.) . It has a boiling point of 130-132 °C (lit.) . The refractive index n20/D is 1.433 (lit.) .

Safety And Hazards

The safety data sheet suggests using personal protective equipment, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and being aware of vapours accumulating to form explosive concentrations .

properties

IUPAC Name

methanesulfonic acid;3-methylbut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O.CH4O3S/c1-5(2)3-4-6;1-5(2,3)4/h6H,1,3-4H2,2H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNVESKREVNYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCO.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40840386
Record name Methanesulfonic acid--3-methylbut-3-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40840386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Buten-1-ol, 3-methyl-, methanesulfonate

CAS RN

80352-66-5
Record name Methanesulfonic acid--3-methylbut-3-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40840386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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